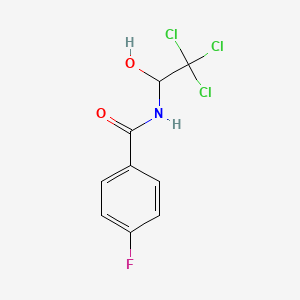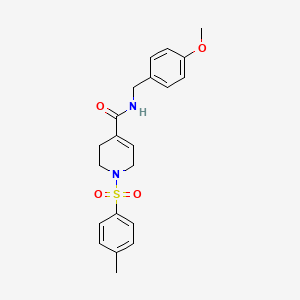![molecular formula C19H17N5O B11212169 N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212169.png)
N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with substituted pyrimidines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.
相似化合物的比较
Similar Compounds
- N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Uniqueness
N-(2-methoxyphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxyphenyl and methylphenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C19H17N5O |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5O/c1-13-6-5-7-14(10-13)24-19-15(11-22-24)18(20-12-21-19)23-16-8-3-4-9-17(16)25-2/h3-12H,1-2H3,(H,20,21,23) |
InChI 键 |
RHBWVHKTXNBJMH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-amino-4-(2-chlorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11212093.png)
![3-{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-YL]methyl}-1-(4-methylphenyl)urea](/img/structure/B11212095.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolyl)acetamide](/img/structure/B11212098.png)
![N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B11212099.png)


![3-amino-4-(furan-2-yl)-N-(2,4,6-trimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11212126.png)



![4-(2-Fluorophenyl)-2-(3-nitrophenyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B11212151.png)
![7-(3-Chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11212154.png)
![N-butyl-1-(3,4-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212163.png)
![1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11212170.png)
